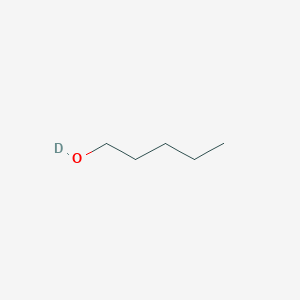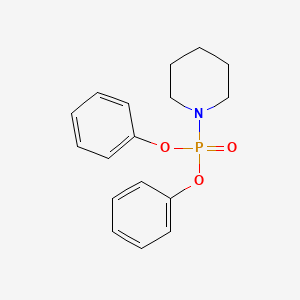
Diphenyl 1-piperidinylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 1-piperidinylphosphonate is an organophosphorus compound with the molecular formula C17H20NO3P. It is known for its unique structure, which includes a piperidine ring bonded to a phosphonate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diphenyl 1-piperidinylphosphonate can be synthesized through various methods. One common approach involves the reaction of diphenylphosphinic chloride with piperidine under controlled conditions. The reaction typically requires a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of temperature and reaction time to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Diphenyl 1-piperidinylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphonates .
Applications De Recherche Scientifique
Diphenyl 1-piperidinylphosphonate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of diphenyl 1-piperidinylphosphonate involves its interaction with various molecular targets. In biological systems, it can act as an antioxidant by scavenging free radicals and inhibiting lipid peroxidation. The compound’s phosphonate group allows it to bind to metal ions, which can modulate enzyme activity and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Diphenylphosphite: Similar in structure but lacks the piperidine ring.
Diethyl phenylphosphonate: Contains ethyl groups instead of phenyl groups.
Dimethylphosphite: Contains methyl groups instead of phenyl groups.
Uniqueness: Diphenyl 1-piperidinylphosphonate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C17H20NO3P |
|---|---|
Poids moléculaire |
317.32 g/mol |
Nom IUPAC |
1-diphenoxyphosphorylpiperidine |
InChI |
InChI=1S/C17H20NO3P/c19-22(18-14-8-3-9-15-18,20-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-2,4-7,10-13H,3,8-9,14-15H2 |
Clé InChI |
FEFQSANAAZUCLC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


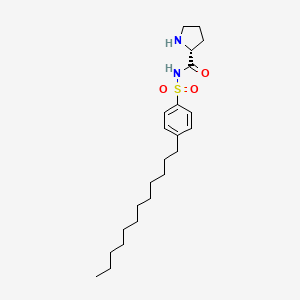

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12053969.png)
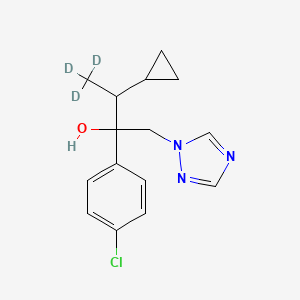
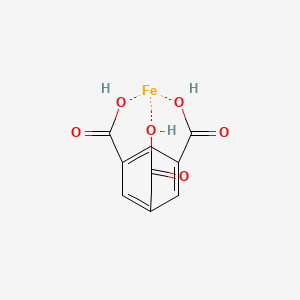

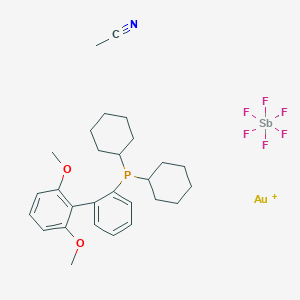
![(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
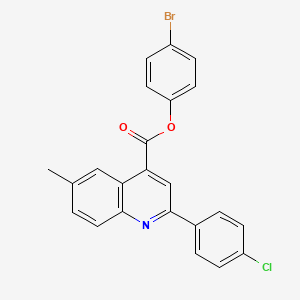
![2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B12054023.png)
![1-[13-[(3-chloro-4-methoxyphenyl)methylamino]-5-ethyl-4,5,7,11,12-pentazatricyclo[7.4.0.02,6]trideca-1,3,6,8,10,12-hexaen-10-yl]-N-methylimidazole-4-carboxamide;methanesulfonic acid](/img/structure/B12054025.png)
